molecular formula C26H34N4O4 B1265157 Unii-3NC9ase900 CAS No. 1162658-64-1

Unii-3NC9ase900

Cat. No.: B1265157
CAS No.: 1162658-64-1
M. Wt: 466.6 g/mol
InChI Key: SKOWCFJEXPLGNE-XMMPIXPASA-N
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Description

UNII-3NC9ASE900 is a fluorinated quinoline derivative with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . Its structural features include a fluorine substituent at the 8-position of the quinoline core, contributing to its physicochemical and pharmacological properties. Key characteristics include:

  • Boiling Point: Not explicitly reported, but its low molecular weight suggests moderate volatility.
  • Hydrogen Bond Acceptors/Donors: 2 H-bond acceptors and 1 H-bond donor, influencing solubility and membrane permeability .

The compound is synthesized via oxidation of 8-fluoroquinolin-4-ol using triflic anhydride (Tf₂O) in dichloromethane at 0–20°C, yielding high-purity product under controlled conditions .

Properties

CAS No.

1162658-64-1

Molecular Formula

C26H34N4O4

Molecular Weight

466.6 g/mol

IUPAC Name

(2R)-6-methoxy-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C26H34N4O4/c1-28-9-11-30(12-10-28)23-18-22(32-2)17-19-3-8-24(34-25(19)23)26(31)27-20-4-6-21(7-5-20)29-13-15-33-16-14-29/h4-7,17-18,24H,3,8-16H2,1-2H3,(H,27,31)/t24-/m1/s1

InChI Key

SKOWCFJEXPLGNE-XMMPIXPASA-N

SMILES

CN1CCN(CC1)C2=CC(=CC3=C2OC(CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC

Isomeric SMILES

CN1CCN(CC1)C2=CC(=CC3=C2O[C@H](CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC3=C2OC(CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC

Synonyms

(2R)-6-methoxy-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)chromane-2-carboxamide
AZD3783

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-3NC9ASE900 belongs to the quinoline family, sharing structural motifs with derivatives like CAS 899809-61-1 (C₁₇H₁₅NO₂) and other fluorinated analogs. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Property This compound CAS 899809-61-1 CAS 63010-71-9
Molecular Formula C₉H₆FNO C₁₇H₁₅NO₂ C₉H₆FNO
Molecular Weight 163.15 g/mol 265.31 g/mol 163.15 g/mol
Synthesis Method Tf₂O oxidation of 8-fluoroquinolin-4-ol Amidation with (+) -3-buten-2-ol Tf₂O oxidation or formaldehyde coupling
Yield/Purity Not reported 84% yield, 99% purity Not reported
Solubility Not reported 0.019–0.0849 mg/mL (DMF) Not reported
BBB Permeability Moderate High Moderate
CYP Inhibition Broad-spectrum CYP1A2-specific Broad-spectrum
Hazard Profile Not reported H302 (oral toxicity) Not reported

Table 2: Pharmacological and Toxicological Profiles

Parameter This compound CAS 899809-61-1
GI Absorption Moderate High
P-gp Substrate No Yes
CYP Inhibition CYP3A4, CYP2D6 CYP1A2
Toxicity Limited data Oral toxicity (H302)

Key Research Findings

a) Structural Determinants of Activity

  • Fluorine Substitution: The 8-fluoro group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated quinolines, improving BBB penetration .
  • Molecular Size: CAS 899809-61-1 (C₁₇H₁₅NO₂) has a larger aromatic system, contributing to higher GI absorption but reduced solubility (0.019 mg/mL in DMF) .

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